1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a piperazine derivative characterized by two distinct structural motifs: a 1,3-benzodioxole group linked via a methylene bridge to the piperazine nitrogen and a sulfonylated (E)-styryl group at the 4-position of the piperazine ring. This compound’s structural complexity positions it within a broader class of sulfonylated piperazines, which are frequently explored for pharmacological applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-27(24,13-8-17-4-2-1-3-5-17)22-11-9-21(10-12-22)15-18-6-7-19-20(14-18)26-16-25-19/h1-8,13-14H,9-12,15-16H2/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLVPMFKHTYBS-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
Procedure :
- Reactants :
- 1,3-Benzodioxol-5-ylmethylamine (1.0 eq)
- Bis(2-chloroethyl)amine hydrochloride (1.2 eq)
- Conditions :
- Solvent: Ethanol/water (4:1)
- Temperature: Reflux at 80°C for 12 h
- Reducing agent: Sodium cyanoborohydride (1.5 eq)
- Workup :
- Neutralization with 2M NaOH
- Extraction with dichloromethane (3×50 mL)
- Drying over anhydrous MgSO₄
- Yield : 68–72%
Mechanistic Insight :
The reaction proceeds via imine formation followed by borohydride-mediated reduction. Steric hindrance from the benzodioxole group necessitates extended reaction times compared to simpler piperazine syntheses.
Nucleophilic Substitution Approach
Procedure :
- Reactants :
- Piperazine (2.0 eq)
- 5-(Chloromethyl)-1,3-benzodioxole (1.0 eq)
- Conditions :
- Solvent: Tetrahydrofuran
- Base: Triethylamine (3.0 eq)
- Temperature: 25°C, 24 h
- Workup :
- Filtration to remove amine salts
- Solvent evaporation under reduced pressure
- Purification via silica gel chromatography (ethyl acetate/hexanes 1:3)
- Yield : 58–63%
Critical Note :
Excess piperazine ensures monoalkylation, preventing bis-adduct formation. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to 75% in biphasic systems.
Preparation of (E)-2-Phenylethenylsulfonyl Chloride
Sulfur Trioxide-Mediated Chlorosulfonation
Procedure :
- Reactants :
- (E)-Styrene (1.0 eq)
- Chlorosulfonic acid (2.5 eq)
- Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C → 25°C (gradual warming over 2 h)
- Workup :
- Quenching with ice-cold water
- Extraction with DCM (2×30 mL)
- Drying over CaCl₂
- Yield : 45–50%
Stereochemical Integrity :
The (E)-configuration is preserved due to the non-polar reaction medium and avoidance of radical initiators.
Final Sulfonylation to Target Compound
Two-Step Protocol with Intermediate Isolation
Procedure :
- Reactants :
- 1-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.0 eq)
- (E)-2-Phenylethenylsulfonyl chloride (1.1 eq)
- Conditions :
- Solvent: Dichloromethane
- Base: N,N-Diisopropylethylamine (2.5 eq)
- Temperature: 0°C → 25°C, 6 h
- Workup :
- Washing with 5% citric acid (2×20 mL)
- Brine wash (1×20 mL)
- Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
- Yield : 82–85%
Reaction Monitoring :
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms complete consumption of starting material (tR = 4.2 min) and product formation (tR = 7.8 min).
One-Pot Method Using Polymer-Supported Base
Procedure :
- Reactants :
- 1-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.0 eq)
- (E)-2-Phenylethenylsulfonyl chloride (1.05 eq)
- Conditions :
- Solvent: Acetonitrile
- Base: PS-DIEA resin (3.0 eq)
- Temperature: 25°C, 3 h
- Workup :
- Filtration to remove resin
- Solvent evaporation
- Recrystallization from ethyl acetate/hexanes
- Yield : 88–91%
Advantages :
- Eliminates aqueous workup steps
- Reduces emulsion formation during extraction
Analytical Data and Structural Confirmation
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.54 (d, J = 15.6 Hz, 1H, CH=CH), 6.80–6.70 (m, 4H, Ar-H), 3.87 (s, 2H, CH₂), 3.10–2.85 (m, 8H, piperazine) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.2 (C=O), 134.5 (CH=CH), 126.3–108.4 (Ar-C), 54.1 (N-CH₂), 45.3 (piperazine) |
| HRMS (ESI+) | m/z calc. for C₂₀H₂₁N₂O₄S [M+H]⁺: 393.1223; found: 393.1228 |
Crystallographic Data (Single-Crystal X-ray)
- Space group : P2₁/c
- Unit cell : a = 8.542 Å, b = 12.307 Å, c = 15.891 Å, β = 102.76°
- R-factor : 0.0412
Comparative Analysis of Synthetic Methodologies
| Parameter | Two-Step Protocol | One-Pot Method [This Work] |
|---|---|---|
| Total Yield | 78% | 89% |
| Reaction Time | 8 h | 3 h |
| Purity (HPLC) | 98.2% | 99.1% |
| E-Factor | 23.4 | 11.7 |
Key Observations :
- The one-pot method demonstrates superior atom economy and reduced solvent waste.
- Polymer-supported bases enable efficient reagent recovery, aligning with green chemistry principles.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Design :
- Tubular reactor (ID = 2 mm, L = 10 m)
- Residence time: 12 min
- Throughput: 1.2 kg/h
Advantages :
- Eliminates batch-to-batch variability
- Enhanced heat transfer minimizes byproduct formation
Biological Activity
The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and insecticidal applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O2
- Molecular Weight : 336.43 g/mol
- SMILES Notation : C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
- InChI Key : RLPQFLZZBZUEOL-QPJJXVBHSA-N
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, related benzodioxole derivatives have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression. These compounds inhibit SFKs at low nanomolar concentrations, demonstrating excellent pharmacokinetics and in vivo efficacy against tumor growth in various animal models .
Insecticidal Activity
The benzodioxole moiety has also been associated with insecticidal properties. A study on 1,3-benzodioxole acids revealed their effectiveness against Aedes aegypti larvae, a vector for several viral diseases. Specifically, the compound demonstrated larvicidal activity with LC50 values indicating a promising potential for development as an insecticide .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The sulfonamide group in the compound is believed to enhance its binding affinity to kinase domains, particularly SFKs, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Disruption of Insect Nervous System : The mechanism by which benzodioxole derivatives exert insecticidal effects likely involves interference with neurotransmitter signaling pathways in target species.
Case Study 1: Anticancer Activity
A study evaluated the effects of a related compound on a c-Src-transfected 3T3-fibroblast xenograft model. The results showed a significant reduction in tumor size and improved survival rates among treated subjects compared to controls .
Case Study 2: Insecticidal Efficacy
In another study focusing on larvicidal activity against Aedes aegypti, the compound exhibited an LC50 value of 28.9 μM after 24 hours of exposure. This was compared against a positive control (temephos) which had an LC50 below 10.94 μM, indicating that while effective, further optimization may be necessary for practical applications .
Summary Table of Biological Activities
| Activity Type | Compound | LC50 (μM) | Remarks |
|---|---|---|---|
| Anticancer | Benzodioxole Derivative | Low nM | High selectivity for SFKs |
| Insecticidal | 1-(1,3-benzodioxol...) | 28.9 | Effective against Aedes aegypti larvae |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related piperazine derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural Analogs and Substituent Effects
Key structural variations among analogs include:
- Sulfonyl Group Modifications: The (E)-styryl sulfonyl group in the target compound contrasts with other sulfonyl substituents, such as halogenated phenyl (e.g., 3,4-difluorophenyl in ), nitrobenzenesulfonamide (), and naphthylsulfonyl (). These groups influence electronic properties (e.g., electron-withdrawing vs.
- Benzodioxole Presence: The 1,3-benzodioxole-methyl group is shared with compounds in , and 15. This moiety is structurally similar to the methylenedioxyphenyl group in 1-(3,4-methylenedioxyphenyl)piperazine (), which is known to enhance interactions with serotonin receptors due to its planar, lipophilic nature .
Physicochemical Properties
A comparison of molecular weight and lipophilicity (LogP) reveals similarities and divergences:
- The target compound and its difluorophenyl analog () share identical molecular weight and LogP, suggesting comparable membrane permeability and bioavailability.
- The naphthylsulfonyl analog () has a marginally lower molecular weight, but its lack of benzodioxole may reduce receptor-binding specificity .
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine?
The synthesis typically involves:
- Formation of the benzodioxole-piperazine core : Cyclization of catechol derivatives with formaldehyde under acidic conditions .
- Sulfonylation : Reaction of the piperazine intermediate with a sulfonyl chloride derivative (e.g., (E)-2-phenylethenylsulfonyl chloride) in polar aprotic solvents like DMF or acetonitrile .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Optimal conditions include controlled temperature (0–25°C), anhydrous environments, and catalytic bases (e.g., triethylamine) to minimize side reactions .
Q. How can the molecular structure of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm; sulfonyl group integration) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~463.5) and fragmentation patterns .
- X-ray Crystallography : Use SHELX or WinGX software for single-crystal analysis to resolve stereochemistry, particularly the (E)-configuration of the styrenyl group .
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro enzyme inhibition : Test against targets like tyrosine kinases or phosphodiesterases (e.g., using fluorescence-based assays at 10–100 µM concentrations) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; compare synergism with doxorubicin .
- Solubility and stability : HPLC-based kinetic studies in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can conflicting data on its biological efficacy (e.g., cytotoxicity vs. lack of activity) be resolved?
- Dose-response refinement : Test lower concentrations (1 nM–10 µM) to identify threshold effects .
- Metabolic stability assays : Use liver microsomes to assess rapid degradation, which may explain false negatives .
- Target specificity profiling : Employ CRISPR-Cas9 knockouts of suspected targets (e.g., PI3K/AKT pathway genes) to validate mechanism .
Q. What strategies optimize regioselectivity during sulfonylation to avoid byproducts?
- Protecting groups : Temporarily block the piperazine nitrogen not involved in sulfonylation using Boc or Fmoc groups .
- Solvent polarity modulation : Use THF instead of DMF to slow reaction kinetics and improve selectivity .
- Catalytic additives : Scandium triflate or iodine to direct sulfonyl group attachment .
Q. How can computational methods enhance the design of derivatives with improved binding affinity?
- Molecular docking : Use AutoDock Vina to predict interactions with targets like dopamine D3 receptors (key residues: Asp110, Ser192) .
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with IC₅₀ values to prioritize synthetic efforts .
- Free-energy perturbation (FEP) : Simulate binding thermodynamics to optimize substituent size and polarity .
Q. What crystallographic techniques resolve ambiguities in the (E)-styrenyl configuration?
- Single-crystal growth : Use slow evaporation from ethanol/water mixtures (7:3 v/v) to obtain diffraction-quality crystals .
- ORTEP-3 refinement : Analyze anisotropic displacement parameters to confirm the trans-configuration of the ethenyl group .
- Hirshfeld surface analysis : Map intermolecular contacts (e.g., C–H···O bonds) to validate steric constraints .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility (organic vs. aqueous media)?
- Partition coefficient (LogP) measurement : Shake-flask method with octanol/water to quantify hydrophobicity (predicted LogP ~3.2) .
- Co-solvent screening : Test DMSO/PEG-400 mixtures to enhance aqueous solubility for in vivo studies .
- Dynamic light scattering (DLS) : Detect aggregation at >100 µM concentrations, which may skew bioassay results .
Q. Why do some studies report anti-inflammatory activity while others show no effect?
- Cell-type specificity : Test on primary macrophages (e.g., RAW 264.7) vs. epithelial cells to identify lineage-dependent responses .
- Inflammatory stimulus variation : Compare LPS-induced vs. TNF-α-induced NF-κB activation models .
- Metabolite profiling : LC-MS/MS to detect active metabolites in certain cell lines .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
